(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride
Overview
Description
“(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride” is a fine chemical . It has a molecular formula of C11H22ClN3O and a molecular weight of 247.76 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring and a piperidine ring attached to a methanone group . The presence of nitrogen in the piperazine and piperidine rings contributes to the compound’s basicity.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be used in intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .
Pharmacological Research
Due to the presence of both piperazine and piperidine moieties, this compound is of interest in pharmacological research. It can be used to study the biological activity of new drugs, particularly those targeting neurological pathways, as piperidine compounds often act as dopamine and serotonin antagonists .
Development of Antipsychotic Medications
The structural features of this compound make it a candidate for the development of antipsychotic drugs. Its derivatives can act as dopamine and serotonin antagonists, which are commonly used in the treatment of psychiatric disorders .
Antimicrobial and Antiviral Applications
Piperazine derivatives, including the compound , have shown a range of biological activities. They are studied for their potential antimicrobial and antiviral effects, which could lead to the development of new treatments for infectious diseases .
Anti-HIV Research
The compound’s piperazine moiety is particularly relevant in the search for new anti-HIV medications. Its derivatives have been evaluated for their efficacy in inhibiting HIV-1, contributing to the ongoing efforts to combat HIV/AIDS .
Agonistic Activity on MC4 Receptors
Research into the compound’s potential as an MC4 receptor agonist is another promising application. MC4 receptor agonists are investigated for their role in regulating food intake and energy homeostasis, which could be beneficial in treating obesity and metabolic disorders .
Safety and Hazards
While specific safety and hazard information for this compound is not provided in the search results, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
It is known that some piperazine derivatives have shown antibacterial activity .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;/h10,12H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYKKBXOVPPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride | |
CAS RN |
690632-07-6 | |
Record name | Methanone, (4-methyl-1-piperazinyl)-3-piperidinyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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